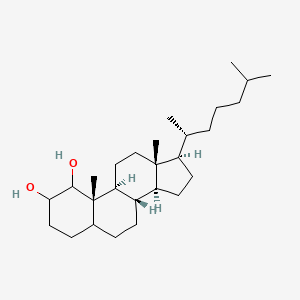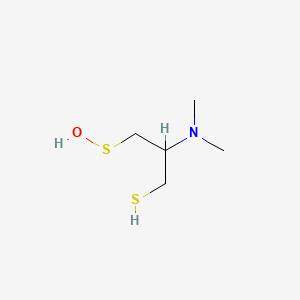![molecular formula C29H28S3 B14498185 1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene CAS No. 62910-88-7](/img/structure/B14498185.png)
1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and sulfur atoms
准备方法
The synthesis of 1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene typically involves multi-step organic reactions. One common method includes the condensation reaction of benzophenone derivatives with thiol-containing compounds in the presence of catalysts such as zinc powder and titanium tetrachloride . The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation and ensure high yields.
Industrial production methods may involve scaling up these reactions using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications.
化学反应分析
1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfoxides back to sulfides.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings, using reagents like halogens or nitro compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while substitution with bromine can produce brominated derivatives.
科学研究应用
1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials with unique properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
作用机制
The mechanism by which 1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene exerts its effects involves interactions with various molecular targets. The sulfur atoms in the compound can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its aromatic rings can participate in π-π stacking interactions, which are important in the formation of supramolecular structures.
相似化合物的比较
1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene can be compared with other similar compounds, such as:
1,1’,1’'-(2-Phenylethane-1,1,1-triyl)tris(1H-benzo[d][1,2,3]triazole): This compound also features multiple benzene rings but differs in the presence of triazole groups instead of sulfur atoms.
1,1,1-(2-Phenylethane-1,1,1-triyl)tris(1H-benzo[d][1,2,3]triazole): Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
The uniqueness of 1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene lies in its combination of sulfur atoms and benzene rings, which impart specific reactivity and potential for diverse applications.
属性
CAS 编号 |
62910-88-7 |
|---|---|
分子式 |
C29H28S3 |
分子量 |
472.7 g/mol |
IUPAC 名称 |
[1,2-bis(benzylsulfanyl)-2-phenylethyl]sulfanylmethylbenzene |
InChI |
InChI=1S/C29H28S3/c1-5-13-24(14-6-1)21-30-28(27-19-11-4-12-20-27)29(31-22-25-15-7-2-8-16-25)32-23-26-17-9-3-10-18-26/h1-20,28-29H,21-23H2 |
InChI 键 |
NDRWLCVTGWNVOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSC(C2=CC=CC=C2)C(SCC3=CC=CC=C3)SCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


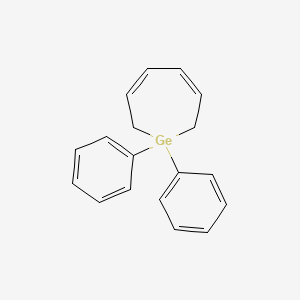
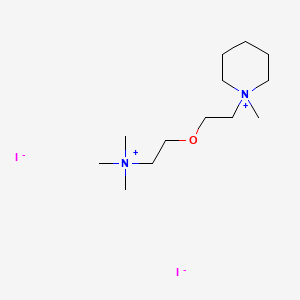
![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)

![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
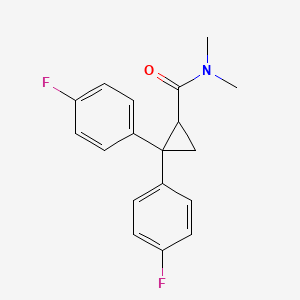
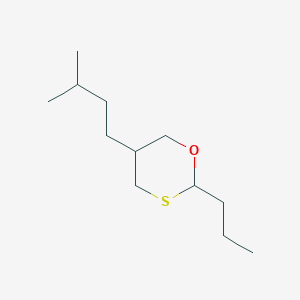
![Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14498165.png)
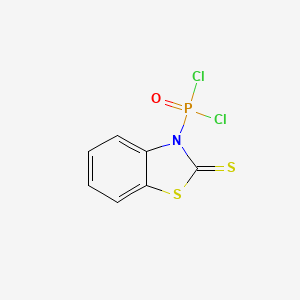
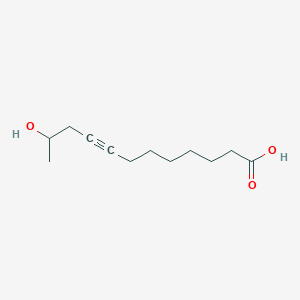
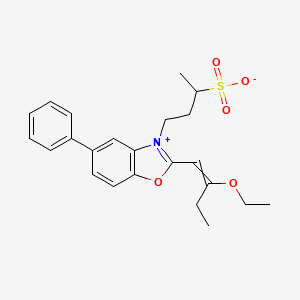
![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)
